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Compound of Interest

Compound Name:
2-Chloro-4-[(1-methylpiperidin-4-

yl)oxy]pyridine

CAS No.: 1341372-05-1

Cat. No.: B1427286

Get Quote

Executive Technical Summary
The pyridine ring remains a "privileged scaffold" in medicinal chemistry, present in over 14% of

all FDA-approved drugs.[1] However, the specific subclass of chloro-pyridine derivatives has

emerged in 2024–2026 as a critical frontier for overcoming multidrug resistance (MDR).

Unlike simple pyridine, the introduction of a chlorine atom—particularly at the C2 or C4 position

—does more than provide a leaving group for nucleophilic substitution. It fundamentally alters

the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule by:

Modulating Lipophilicity: Increasing logP to facilitate passive transport across the blood-brain

barrier (BBB) and bacterial cell walls.[1]

Sigma-Hole Interactions: The chlorine atom can participate in "halogen bonding," acting as a

Lewis acid to interact with backbone carbonyls in target enzymes (e.g., EGFR kinase

domain).[1]
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Metabolic Blocking: Preventing oxidative metabolism at susceptible ring positions, thereby

extending half-life (

).[1]

This guide provides a rigorous framework for the synthesis, structural validation, and biological

assessment of these novel entities, focusing on oncology (kinase inhibition) and antimicrobial

(ATP synthase inhibition) applications.

Structural Rationale & SAR Logic
The "Anchor and Linker" Strategy
In modern drug design, the chloro-pyridine core acts as the "anchor." The chlorine atom often

serves a dual purpose: it is a reactive handle for synthesis and, if retained, a lipophilic contact

point.[1]

Key Structure-Activity Relationship (SAR) Rules:

C2-Chlorine: Critical for nucleophilic aromatic substitution (

) with amines to create "hinge binders" for kinase targets.

C3-Functionalization: Often the site for electron-withdrawing groups (e.g.,

,

) to increase the electrophilicity of the ring, enhancing potency against resistant bacterial
strains.

C4-Position: Substitution here with bulky lipophilic groups (e.g., thiophen-2-yl) has been

shown to improve selectivity for Hep-G2 and HCT116 cancer cell lines.

Visualization: Pharmacophore Design
The following diagram illustrates the modular design strategy for these derivatives.
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Figure 1: Modular pharmacophore assembly. The Chlorine atom modulates electronics, while

the C3-linker defines target specificity.

Experimental Protocols
Synthesis Workflow: The Vilsmeier-Haack Approach
To generate novel derivatives, we utilize a modified Vilsmeier-Haack reaction to create a

reactive chloro-aldehyde intermediate. This is superior to direct chlorination as it allows for

simultaneous formylation.[1]

Reagents: 2-chloro-acetamide,

, DMF (anhydrous).[1] Critical Control: Temperature maintenance is vital to prevent
polymerization of the Vilsmeier reagent.[1]

Step-by-Step Protocol:

Reagent Formation: Cool anhydrous DMF (10 mL) to 0°C in an ice-salt bath. Add

(30 mmol) dropwise over 20 minutes.

Why: Exothermic reaction.[1] Rapid addition causes overheating and decomposition of the

chloro-iminium ion intermediate.

Substrate Addition: Add the acetamide derivative (10 mmol) slowly. Stir at 0°C for 30 mins,

then heat to 80°C for 4 hours.

Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] Look for the disappearance of the

amide spot.
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Cyclization: Pour the reaction mixture into crushed ice/sodium acetate solution. The 2-chloro-

pyridine-3-carbaldehyde will precipitate.

Coupling: React the aldehyde with a hydrazine or amine pharmacophore in ethanol with

catalytic acetic acid (reflux 3-6h).

Start: Acetamide Derivative

1. DMF + POCl3 (0°C)
(Vilsmeier Reagent)

2. Cyclization (80°C)
Form 2-Cl-Pyridine-CHO

QC: TLC / NMR
(Confirm Aldehyde)

3. Condensation
(with Amine/Hydrazine)

Final Product:
Novel Chloro-Pyridine

Click to download full resolution via product page

Figure 2: Synthetic pathway via Vilsmeier-Haack cyclization to generate the key chloro-

aldehyde intermediate.

Biological Assay: Dual EGFR/VEGFR Kinase Inhibition
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Many chloro-pyridine derivatives function as ATP-competitive inhibitors.[1] Standard MTT

assays measure cell death but do not confirm the mechanism. This protocol validates the

specific target.[1]

Assay Principle: ADP-Glo™ Kinase Assay (Luminescence).[1][2] Target: EGFR (Wild Type and

T790M mutant).[1]

Protocol:

Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA).[1]

Note: DTT/MnCl2 are avoided if the chloro-pyridine has redox potential, but usually

required for kinase stability.[1] Use 50

M DTT.[1]

Incubation:

Mix 2

L of compound (variable concentration, dissolved in DMSO) with 4

L of EGFR enzyme (2 ng/

L).

Incubate at 25°C for 10 minutes.

Why: Allows the compound to bind the "hinge region" before ATP competes.

Reaction Start: Add 4

L of ATP/Substrate (Poly Glu:Tyr) mix.[1] Incubate for 60 minutes.

Detection: Add 10

L ADP-Glo Reagent (stops reaction, consumes remaining ATP).[1] Wait 40 mins. Add 20
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L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Read: Measure luminescence using a plate reader (Integration time: 0.5 - 1.0 sec).

Data Validation:

Positive Control: Erlotinib or Gefitinib (Known EGFR inhibitors).[1]

Negative Control: 0.1% DMSO (No inhibition).[1]

Calculation: Calculate % Inhibition =

.

Data Interpretation & Expected Results
When analyzing novel chloro-pyridines, expect the following trends based on 2024-2025

literature:

Structural Feature Biological Outcome Mechanism

2-Cl, 4-Phenyl
High Cytotoxicity

(Breast/Colon)

Topoisomerase II inhibition;

DNA intercalation.

2-Cl, 3-Cyano High Antimicrobial Activity
Disruption of bacterial cell wall

synthesis.

Fused Thiazolo-Pyridine Renal Cancer Specificity
Inhibition of VEGFR-2

(angiogenesis blockade).

Hydrazone Linker Broad Spectrum Antibiotic
Iron chelation or DNA Gyrase

inhibition.[1]

Critical Analysis of IC50:

< 10 nM: Potent Lead Candidate.[1] Likely tight binding.[1]

10 - 500 nM: Good activity.[1] Optimization of the "tail" (pharmacophore) needed.

> 1
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M: Weak activity. The chloro-pyridine core may not be positioning the pharmacophore
correctly.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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